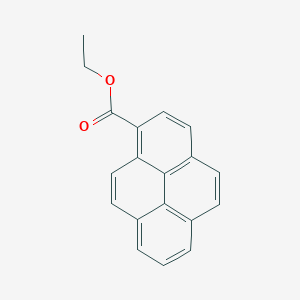
Ethyl pyrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl pyrene-1-carboxylate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl ester group attached to the carboxylate moiety at the first position of the pyrene ring. Pyrene derivatives, including this compound, are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Pyrene-1-carboxylic acid+EthanolH2SO4Ethyl pyrene-1-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene-1,2-dicarboxylic acid, while substitution reactions can introduce halogens or nitro groups onto the pyrene ring.
Scientific Research Applications
Ethyl pyrene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of ethyl pyrene-1-carboxylate is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, which can lead to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Pyrene-1-carboxylic acid: The parent compound from which ethyl pyrene-1-carboxylate is derived.
Mthis compound: Another ester derivative with similar properties but different solubility and reactivity.
Pyrene-1,2-dicarboxylic acid: A derivative with two carboxylate groups, offering different reactivity and applications.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics compared to other pyrene derivatives. Its strong fluorescence and stability make it particularly valuable in analytical and industrial applications.
Properties
CAS No. |
29556-35-2 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-2-21-19(20)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
InChI Key |
PPAOYTYKVATXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















